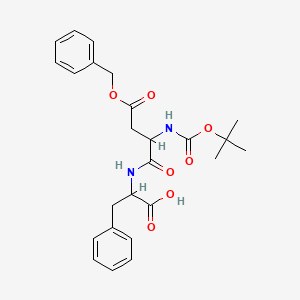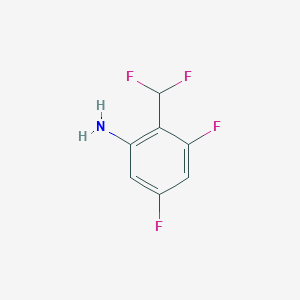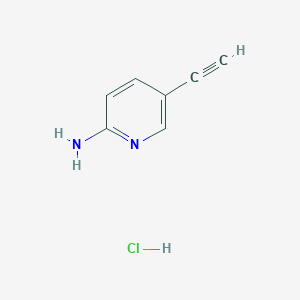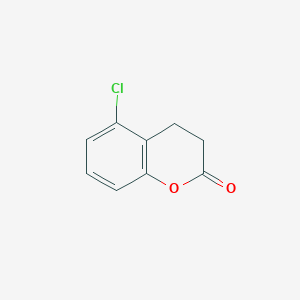![molecular formula C7H4FN3O B13660022 8-Fluoropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13660022.png)
8-Fluoropyrido[4,3-d]pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoropyrido[4,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of a fluorine atom at the 8th position and a hydroxyl group at the 4th position of the pyridopyrimidine ring. The molecular formula of this compound is C7H4FN3O, and it has a molecular weight of 165.125 Da . Pyridopyrimidines are known for their significant biological activities and are used in various therapeutic applications .
Métodos De Preparación
The synthesis of 8-Fluoropyrido[4,3-d]pyrimidin-4-ol involves multi-step reactions. One common synthetic route includes the use of triethylamine and [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as catalysts, followed by reactions with tetrahydrofuran, ammonia, methanol, and trichlorophosphate under inert atmosphere . The reaction conditions typically involve temperatures ranging from 0°C to 110°C and various reaction times depending on the specific step. Industrial production methods may involve similar multi-step processes with optimization for scale-up and yield improvement .
Análisis De Reacciones Químicas
8-Fluoropyrido[4,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Common substitution reactions involve the replacement of the fluorine atom or the hydroxyl group with other functional groups.
Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. .
Major Products: The major products formed depend on the type of reaction.
Aplicaciones Científicas De Investigación
8-Fluoropyrido[4,3-d]pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity
Mecanismo De Acción
The mechanism of action of 8-Fluoropyrido[4,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. Its degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes, receptors, or DNA. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in anticancer research, it may inhibit specific kinases or interfere with DNA replication .
Comparación Con Compuestos Similares
8-Fluoropyrido[4,3-d]pyrimidin-4-ol can be compared with other pyridopyrimidine derivatives:
Similar Compounds: Pyrido[2,3-d]pyrimidine, Pyrido[3,4-d]pyrimidine, and Pyrido[3,2-d]pyrimidine.
Propiedades
Fórmula molecular |
C7H4FN3O |
|---|---|
Peso molecular |
165.12 g/mol |
Nombre IUPAC |
8-fluoro-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H4FN3O/c8-5-2-9-1-4-6(5)10-3-11-7(4)12/h1-3H,(H,10,11,12) |
Clave InChI |
BNCBWCWDPWMAEG-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(C=N1)F)N=CNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


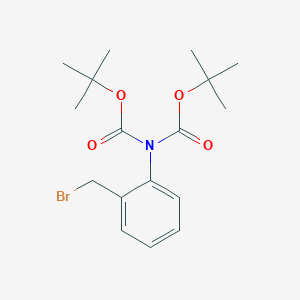

![1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethoxy)methyl]-](/img/structure/B13659949.png)

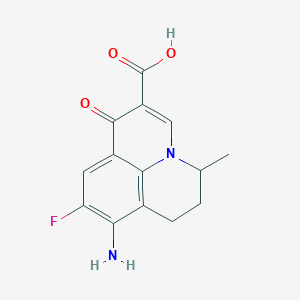
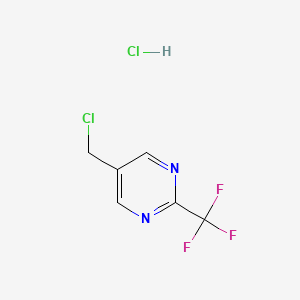

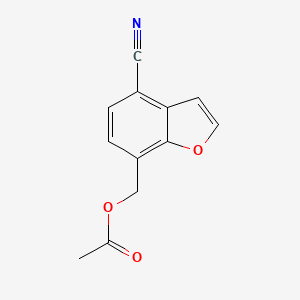
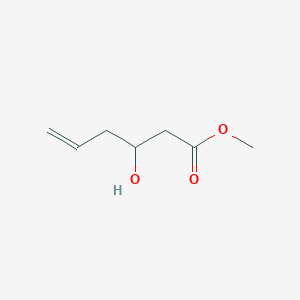
![2-Methylbenzo[d]thiazole-4-carboxamide](/img/structure/B13659998.png)
